molecular formula C8H6BrN3 B1291572 5-Bromo-2-(1H-pyrazol-3-yl)pyridine CAS No. 811464-25-2

5-Bromo-2-(1H-pyrazol-3-yl)pyridine

Cat. No. B1291572
M. Wt: 224.06 g/mol
InChI Key: HTQYPOCKOBSRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyridine and pyrazole derivatives, including those related to 5-Bromo-2-(1H-pyrazol-3-yl)pyridine, has been extensively studied. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a precursor to tridentate ligands for transition metals, was achieved through a multi-step process starting from 2,6-dihydroxy-isonicotinic acid . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized via the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These studies demonstrate the versatility of bromo-pyridine and pyrazole compounds in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structures of some pyrazole derivatives were determined, providing insight into their potential as ligands . Additionally, density functional theory (DFT) was employed to optimize the geometric structure of 5-Bromo-2-(trifluoromethyl)pyridine, and the vibrational frequencies and chemical shift values were calculated . These studies contribute to a deeper understanding of the molecular structure of bromo-pyridine derivatives.

Chemical Reactions Analysis

The reactivity of bromo-pyridine and pyrazole compounds has been explored in the context of creating new chemical entities. For instance, 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and their intermolecular contacts analyzed through Hirshfeld surface analysis . The reactivity of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was also investigated, leading to the construction of new polyheterocyclic ring systems . These studies highlight the chemical reactivity of bromo-pyridine derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyridine derivatives have been characterized through various analytical methods. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine included FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined . Additionally, the antibacterial and antioxidant properties of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives were evaluated, revealing significant biological activities . These studies provide valuable information on the properties of bromo-pyridine derivatives, which could be useful for their application in different fields.

Scientific Research Applications

Proton Transfer and Chromophore Photoinduced Tautomerization

Research has revealed that derivatives of 2-(1H-pyrazol-5-yl)pyridine, including those with bromo substitutions, exhibit fascinating photochemical properties. These compounds demonstrate three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant for understanding the photochemical behavior of bromo-substituted pyrazol-pyridine compounds and can be applied in the study of chromophore behaviors and photoinduced tautomerization mechanisms (Vetokhina et al., 2012).

Synthesis and Characterization for Biological Applications

The synthesis of novel polyheterocyclic ring systems derived from bromo-pyrazolo[3,4-b]pyridine compounds has been explored. These compounds exhibit potential antibacterial properties, indicating their significance in developing new therapeutic agents. The research into these derivatives underscores the versatility of bromo-substituted pyrazol-pyridine in synthesizing complex heterocyclic compounds with potential biological applications (Abdel‐Latif et al., 2019).

Antiproliferative Agents Development

Bromo-substituted pyrazol-pyridine compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies highlight the potential of these compounds as scaffolds for developing novel antiproliferative agents. Specifically, certain derivatives have shown significant cytotoxic effects against breast cancer and leukemia cells, indicating the role of bromo-substituted pyrazol-pyridine compounds in cancer therapy research (Ananda et al., 2017).

Electroluminescence in OLEDs

The compound 5-Bromo-2-(1H-pyrazol-3-yl)pyridine has also found application in the field of organic light-emitting diodes (OLEDs). Derivatives of this compound have been used to achieve high-efficiency electroluminescence, especially in the orange-red spectrum. This research provides insights into the design and development of new materials for OLED applications, showcasing the broad applicability of bromo-substituted pyrazol-pyridine compounds in materials science (Su et al., 2021).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-bromo-2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYPOCKOBSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621826
Record name 5-Bromo-2-(1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1H-pyrazol-3-yl)pyridine

CAS RN

811464-25-2
Record name 5-Bromo-2-(1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.